molecular formula C9H12N2O5 B2950748 (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 1155106-03-8

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid

Cat. No.: B2950748
CAS No.: 1155106-03-8
M. Wt: 228.204
InChI Key: ZFLTVDQMWUFENK-UHFFFAOYSA-N
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Description

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a spirocyclic compound featuring a 1,3-diaza ring fused with an 8-oxa (oxygen-containing) ring system. The core structure includes a spiro[4.5]decane scaffold with two ketone groups at positions 2 and 4, and an acetic acid moiety at position 3 (Figure 1). This compound is primarily of interest in medicinal chemistry due to its structural similarity to bioactive spirocyclic derivatives targeting opioid and nociceptin receptors . Limited direct pharmacological data are available for this specific compound, but its analogs have been extensively studied for peripheral analgesic activity and receptor selectivity .

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-6(13)5-11-7(14)9(10-8(11)15)1-3-16-4-2-9/h1-5H2,(H,10,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLTVDQMWUFENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Similarities and Key Variations

The compound shares structural motifs with several spirocyclic derivatives (Table 1). Notable analogs include:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid 8-oxa-1,3-diaza-spiro[4.5]decane Acetic acid at position 3 288.3 (C₁₅H₁₆N₂O₄)
DiPOA ([8-(3,3-Diphenylpropyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid) 1,3,8-triazaspiro[4.5]decane 3,3-Diphenylpropyl and phenyl groups at positions 1 and 8; acetic acid at position 3 529.6 (C₃₂H₃₁N₃O₃)
NNC 63-0532 ([8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid methyl ester) 1,3,8-triazaspiro[4.5]decane Naphthalen-1-ylmethyl at position 8; methyl ester at acetic acid moiety 473.5 (C₂₈H₂₇N₃O₃)
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]-acetic acid 1,3,8-triazaspiro[4.5]decane 4-Fluorobenzyl at position 3; acetic acid at position 8 335.3 (C₁₆H₁₈FN₃O₄)

Key Structural Insights :

  • Oxygen vs.
  • Substituent Effects : Bulky groups (e.g., diphenylpropyl in DiPOA, naphthalenylmethyl in NNC 63-0532) enhance receptor binding specificity. Fluorine in [3-(4-fluorobenzyl)-...] improves metabolic stability and lipophilicity .
Pharmacological Profiles
Receptor Affinity and Selectivity
  • DiPOA: Mu Opioid Receptor (MOR): High affinity (Ki = 2.1 nM in rat MOR binding assays) with >100-fold selectivity over delta and kappa opioid receptors . Peripheral Restriction: Limited blood-brain barrier (BBB) penetration due to high polarity, reducing CNS side effects . Antihyperalgesic Activity: Effective in inflammatory and bone cancer pain models (ED₅₀ = 10 mg/kg, subcutaneous administration) .
  • NNC 63-0532: Nociceptin/ORL1 Receptor: High affinity (Ki = 7.3 nM) with minimal activity at opioid receptors, indicating structural determinants for nociceptin selectivity . Methyl Ester Prodrug: Enhances bioavailability; esterase hydrolysis releases the active acetic acid form .
Target Compound :
Pharmacokinetic Properties
  • DiPOA :

    • Bioavailability : 40–60% in rats (subcutaneous) with a plasma half-life of 2.5 hours .
    • Peripheral Restriction : Plasma-to-brain ratio >100:1, attributed to poor BBB permeability .
  • NNC 63-0532 :

    • Prodrug Activation : Rapid esterase-mediated conversion to the active form in vivo (t₁/₂ = 30 minutes) .

Biological Activity

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interaction with various biochemical pathways. This article summarizes the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O5C_9H_{12}N_2O_5 with a molecular weight of 228.20 g/mol. The compound features a spirocyclic framework that incorporates both nitrogen and oxygen atoms, enhancing its reactivity and potential biological activity.

Target Interaction

The primary target of this compound is glycogen phosphorylase , specifically the muscle form. This enzyme plays a critical role in glycogenolysis, the process by which glycogen is broken down into glucose for energy production.

Mode of Action

The compound interacts with glycogen phosphorylase by binding to specific sites on the enzyme, leading to alterations in its activity. This interaction can modulate the glycogenolysis pathway, potentially influencing energy production and glucose regulation within biological systems.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor of glycogen phosphorylase, which may have implications for metabolic disorders such as diabetes.
  • Therapeutic Potential : Due to its ability to modulate key metabolic pathways, it is being explored for therapeutic applications in conditions related to energy metabolism and glucose homeostasis.

Case Studies and Research Findings

A variety of studies have investigated the biological effects of this compound:

StudyFindings
Pendergrass et al. (2020) Demonstrated that high concentrations of related compounds can inhibit secretion in biochemical assays by downregulating key activators involved in metabolic processes .
Research on Enzyme Activity Found that compounds with similar spirocyclic structures exhibit significant inhibition of enzyme activity, suggesting a common mechanism that could be leveraged for drug development.
Therapeutic Applications Explored the potential use of this compound as an antihypertensive agent due to its effects on metabolic pathways related to cardiovascular health .

Environmental Influence on Activity

The efficacy and stability of this compound can be significantly influenced by environmental factors such as pH and temperature. These factors can affect the compound's ability to interact with its target and maintain its biological activity.

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